

Application Note: UV Spectrophotometric Analysis of Azadirachtin in Formulations

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Compound of Interest

Compound Name: *Nimbiol*

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Introduction

Azadirachtin, a complex tetranortriterpenoid isolated from the neem tree (*Azadirachta indica*), is a potent biopesticide and a molecule of significant interest in pharmaceutical and agrochemical research. Its insecticidal activity, biodegradability, and low toxicity to non-target organisms make it a valuable active ingredient in various formulations.^{[1][2][3]} Accurate and reliable quantification of azadirachtin in these formulations is crucial for quality control, stability testing, and efficacy assessment.^{[1][2]} This application note provides a detailed protocol for the analysis of azadirachtin using a simple, rapid, and cost-effective UV spectrophotometric method. The method is suitable for the routine analysis of azadirachtin in various formulations.

Principle

The method is based on the principle that azadirachtin exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a solution containing azadirachtin is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance at a specific wavelength (λ_{max}), the concentration of azadirachtin in an unknown sample can be determined by comparing it to a standard calibration curve. The λ_{max} for azadirachtin is typically observed in the range of 206-220 nm.^{[4][5][6]}

Experimental Protocols

Materials and Reagents

- Azadirachtin Reference Standard: Purity >95%
- Methanol: HPLC grade or Spectroscopic grade
- Formulation Samples: Commercial or in-house preparations of azadirachtin (e.g., emulsifiable concentrates, dust formulations, oil-based formulations)
- Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
- Pipettes: Calibrated micropipettes and glass pipettes
- Syringe filters: 0.45 μm , compatible with methanol
- Ultrasonic bath
- UV-Visible Spectrophotometer: Double beam with a 1 cm quartz cuvette

Preparation of Standard Solutions

- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of the azadirachtin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol, using sonication if necessary to ensure complete dissolution. Make up the volume to the mark with methanol and mix thoroughly. This stock solution should be stored in the dark at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve is 5-25 $\mu\text{g/mL}$.^[5] For example, to prepare a 10 $\mu\text{g/mL}$ solution, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

Sample Preparation

The sample preparation procedure will vary depending on the formulation type. The goal is to extract azadirachtin into methanol and obtain a clear solution within the calibration range.

A. For Solid Formulations (e.g., Dust Powders):

- Accurately weigh a quantity of the powdered formulation equivalent to approximately 10 mg of azadirachtin.
- Transfer the sample to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of azadirachtin.
- Allow the solution to cool to room temperature and then make up the volume to the mark with methanol.
- Mix the solution thoroughly and filter it through a 0.45 μ m syringe filter to remove any particulate matter.
- Dilute the filtrate with methanol to obtain a final concentration within the linear range of the calibration curve.

B. For Liquid Formulations (e.g., Emulsifiable Concentrates - EC):

- Accurately measure a volume of the EC formulation equivalent to about 10 mg of azadirachtin.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume with methanol.
- Mix well and allow any excipients to settle.
- Filter the solution through a 0.45 μ m syringe filter.
- Further dilute the clear solution with methanol to achieve a concentration suitable for UV analysis.

C. For Oil-Based Formulations:

- Accurately weigh a quantity of the oil formulation containing approximately 5 mg of azadirachtin into a 50 mL volumetric flask.
- Dissolve the sample in a 90:10 mixture of methanol and water.[7]
- Sonicate the solution for 15 minutes and then place it in a freezer for another 15 minutes to precipitate the oil.[7]
- Centrifuge the cold solution at 5000 RPM for 30 minutes to separate the layers.[7]
- Carefully pipette the supernatant (the methanolic layer containing azadirachtin) and filter it through a 0.45 μm syringe filter.
- Dilute the filtrate with methanol to the appropriate concentration for measurement.

Spectrophotometric Analysis

- Instrument Setup: Set the UV-Visible spectrophotometer to scan in the range of 400-200 nm. Use methanol as the blank.
- Determination of λ_{max} : Scan one of the working standard solutions (e.g., 15 $\mu\text{g/mL}$) to determine the wavelength of maximum absorbance (λ_{max}). This is expected to be around 206-220 nm.[4][5]
- Calibration Curve: Measure the absorbance of each working standard solution at the determined λ_{max} . Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R^2) should be ≥ 0.998 . [4]
- Sample Analysis: Measure the absorbance of the prepared sample solutions at the same λ_{max} .
- Calculation: Calculate the concentration of azadirachtin in the sample solution from the regression equation of the calibration curve ($y = mx + c$, where y is absorbance, m is the slope, and x is the concentration).

The amount of azadirachtin in the formulation can be calculated using the following formula:

$$\% \text{ Azadirachtin} = (C \times V \times DF \times 100) / (W \times 1000)$$

Where:

- C = Concentration of azadirachtin from the calibration curve ($\mu\text{g/mL}$)
- V = Final volume of the sample solution (mL)
- DF = Dilution factor
- W = Weight of the sample taken (mg)

Data Presentation

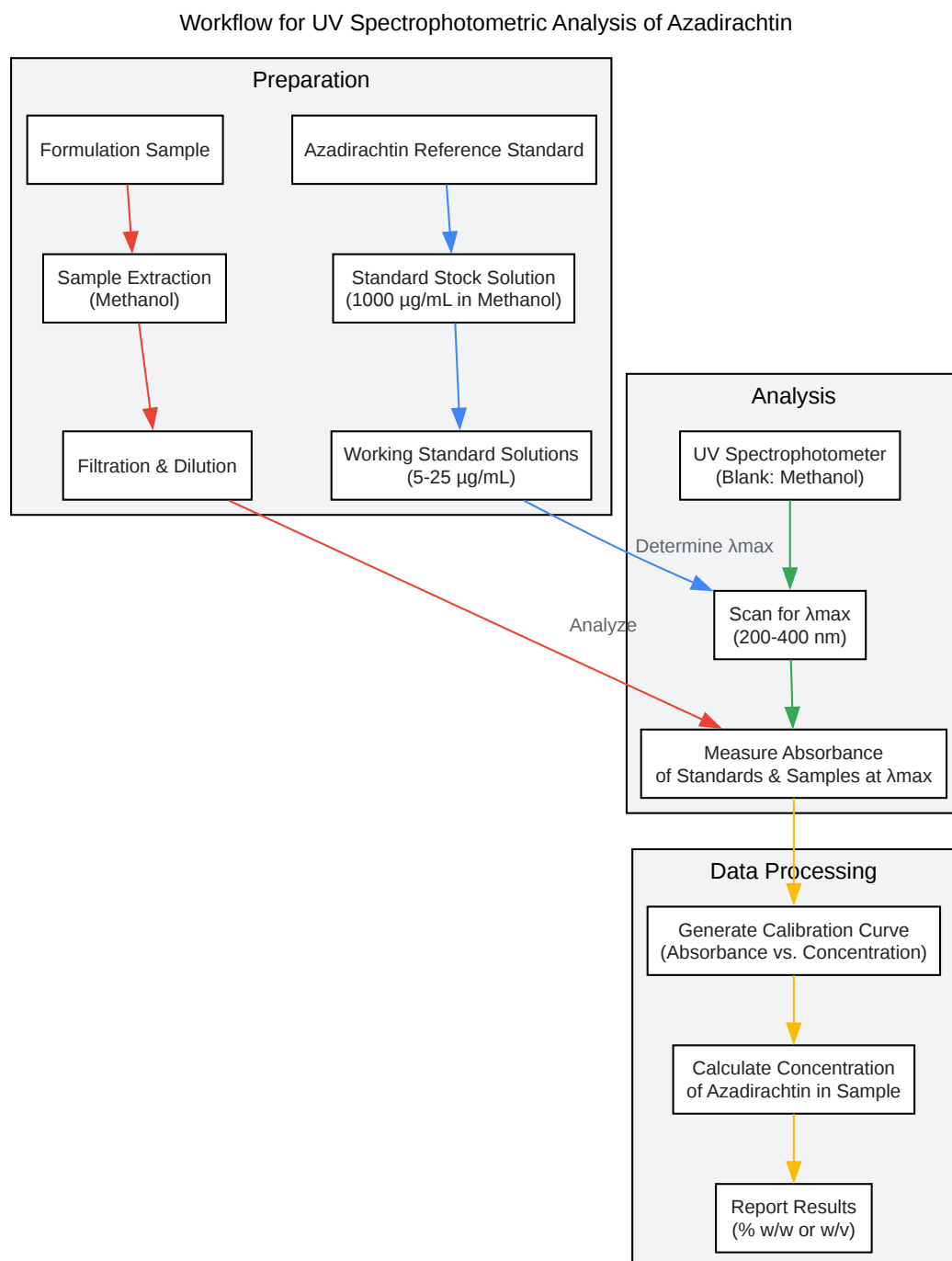
The following tables summarize typical quantitative data for the UV spectrophotometric analysis of azadirachtin based on published methods.

Table 1: Optical Characteristics and Method Validation Parameters

Parameter	Reported Value	Reference
λ_{max} (in Methanol)	206 nm	[5]
λ_{max} (in Acetonitrile/Water)	217 nm	[2][6]
Linearity Range	5 - 25 $\mu\text{g/mL}$	[5]
50 - 450 $\mu\text{g/mL}$	[2][8]	
Correlation Coefficient (R^2)	> 0.999	[9]
0.998	[2][4]	
Limit of Detection (LOD)	1.20 $\mu\text{g/mL}$	[5]
Limit of Quantitation (LOQ)	3.63 $\mu\text{g/mL}$	[5]
Accuracy (% Recovery)	100 - 111%	[5]
98.14 - 100.98%	[2]	

Visualization

The following diagram illustrates the general workflow for the UV spectrophotometric analysis of azadirachtin in formulations.



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Caption: Experimental workflow for azadirachtin analysis.

Conclusion

The described UV spectrophotometric method provides a simple, accurate, and reproducible approach for the quantification of azadirachtin in various formulations. The method is well-suited for routine quality control analysis in industrial and research settings. Proper validation of the method in accordance with ICH guidelines is recommended before its application to specific formulations to ensure reliable results.

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